N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide
CAS No.: 1005977-08-1
Cat. No.: VC11972709
Molecular Formula: C26H25N7O
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005977-08-1 |
|---|---|
| Molecular Formula | C26H25N7O |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H25N7O/c1-16-6-5-7-20(11-16)13-24(34)30-23-12-19(4)31-33(23)26-21-14-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-12,14-15H,13H2,1-4H3,(H,30,34) |
| Standard InChI Key | MBNUGJLJKOBFQI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Substituents include:
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A 2,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core.
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A 3-methylphenylacetamide moiety linked via the C5 position of the adjacent pyrazole ring.
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A methyl group at the C3 position of the central pyrazole.
This arrangement introduces steric and electronic modifications that influence solubility, bioavailability, and target binding. The IUPAC name, N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide, systematically describes its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1005977-08-1 | |
| Molecular Formula | C₂₆H₂₅N₇O | |
| Molecular Weight | 451.5 g/mol | |
| IUPAC Name | See Section 1.1 | |
| Standard InChI | InChI=1S/C26H25N7O/... |
Synthetic Pathways and Analytical Characterization
Synthesis Overview
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide follows a multi-step protocol typical for pyrazolo-pyrimidine derivatives:
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Core Formation: Condensation of 2,4-dimethylphenylhydrazine with a pyrimidine precursor to construct the pyrazolo[3,4-d]pyrimidine ring.
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Functionalization: Introduction of the 3-methylphenylacetamide group via nucleophilic substitution or coupling reactions.
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Purification: Recrystallization or column chromatography to isolate the target compound.
Reactions are conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C), with catalysts such as palladium complexes for cross-coupling steps.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
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Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Comparative Structural Analysis with Analogous Compounds
Table 2: Structural and Molecular Comparisons
*CAS 1006275-39-3 ; †CAS 1006276-53-4 .
The substitution pattern critically impacts solubility: phenylacetamide derivatives (logP ≈ 3.2) are more lipophilic than phenoxy analogs (logP ≈ 2.8) . This influences drug-likeness and absorption parameters.
Future Perspectives in Research and Development
Priority Investigations
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Target Identification: High-throughput screening against kinase libraries to elucidate primary targets.
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Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.
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Formulation Optimization: Nanoencapsulation to enhance aqueous solubility and bioavailability.
Collaborative Opportunities
Partnerships with academic institutions could accelerate mechanistic studies, while industrial collaborations may facilitate scale-up synthesis under Good Manufacturing Practices (GMP).
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